molecular formula C9H7Cl2NO B1378305 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1423032-53-4

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1378305
CAS No.: 1423032-53-4
M. Wt: 216.06 g/mol
InChI Key: SVKCLUNCNNDCLZ-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7Cl2NO . It belongs to the class of 1,2,3,4-tetrahydroquinolines, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural products . The tetrahydroquinoline core structure is a common motif in drug discovery, found in compounds with diverse pharmacological activities, including antiarrhythmic, schistosomicidal, antiviral, antifungal, and neuroprotective properties . Furthermore, tetrahydroquinoline derivatives are frequently investigated as potential therapeutic agents for conditions such as Alzheimer's disease, malaria, hypercholesterolemia, and HIV . While specific mechanistic and pharmacological data for this compound is limited in available literature, a closely related compound, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) and an inhibitor of alpha-2 adrenergic receptors . This suggests that the tetrahydroquinolin-2-one analog serves as a valuable building block for researchers synthesizing novel compounds to explore structure-activity relationships and develop new chemical probes or potential therapeutics. Its structure is amenable to further synthetic modification, making it a versatile intermediate in organic synthesis and medicinal chemistry campaigns . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

7,8-dichloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKCLUNCNNDCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255883
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-53-4
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

The synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves reacting N-haloethyl or N-hydroxyethyl-2,3-dichlorobenzylamines with aluminum chloride. This method could serve as a starting point for developing a synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one , with modifications to introduce the carbonyl group.

Domino Reactions for Tetrahydroquinolines

Domino reactions, which involve multiple transformations in a single step, have been used to synthesize tetrahydroquinolines. These methods could be adapted for This compound by incorporating steps that introduce the dichloro substituents and the carbonyl group.

Data and Research Findings

Method Starting Materials Conditions Yield
Reduction and Cyclization Precursor with reducible group Reducing agent (e.g., LiAlH4), solvent (e.g., THF) Variable
Acid-Catalyzed Ring Closure Linear precursor with functional groups Acid catalyst (e.g., HCl), solvent (e.g., CHCl3) Variable
Metal-Promoted Processes Aryl halides, carbonyl precursors Metal catalyst (e.g., Pd), ligands, solvent (e.g., DMF) Variable

Chemical Reactions Analysis

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

THIQ has shown significant promise as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in neurotransmitter regulation. This inhibition is particularly relevant in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modulate PNMT activity allows researchers to explore THIQ's role in these conditions more deeply.

Key Findings:

  • Neuroprotective Effects : THIQ's inhibition of PNMT may contribute to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases.
  • Drug Interaction Studies : Interaction studies indicate that THIQ can influence the pharmacodynamics of other drugs, potentially enhancing their efficacy or altering their metabolism.

Therapeutic Applications

The compound has been evaluated for various therapeutic applications beyond its role as an enzyme inhibitor:

  • Alzheimer’s Disease : Research suggests that THIQ may slow the onset of Alzheimer's disease by modulating neurotransmitter levels .
  • Antimalarial Activity : Some derivatives of tetrahydroquinolines have shown potential as antimalarial agents, indicating a broader spectrum of activity for compounds related to THIQ .
  • Cholesterol Management : THIQ and its analogs may serve as cholesterol ester transfer protein (CETP) inhibitors, which could be beneficial in managing hypercholesterolemia .

Comparative Analysis with Related Compounds

Comparative studies reveal how structural variations impact biological activity:

Compound Name Structure Characteristics Unique Features
7-Chloro-1,2,3,4-tetrahydroquinolineContains one chlorine atomLess potent as an enzyme inhibitor compared to THIQ.
6-Bromo-1,2,3,4-tetrahydroquinolineContains a bromine atomExhibits different biological activities.
7-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 7Often used in neuropharmacology studies.

The presence of two chlorine atoms enhances THIQ's reactivity and biological activity compared to its analogs.

Case Studies and Research Insights

Numerous studies have documented the efficacy of THIQ in various applications:

  • Neuropharmacological Studies : A study demonstrated that THIQ effectively modulates neurotransmitter levels in animal models of Alzheimer's disease, suggesting potential therapeutic benefits.
  • Antimalarial Research : Investigations into THIQ derivatives have shown promising results against malaria parasites in vitro, warranting further exploration for clinical applications .
  • Cholesterol Regulation Trials : Clinical trials are ongoing to assess the impact of THIQ on cholesterol levels in patients with hyperlipidemia .

Mechanism of Action

The mechanism of action of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one 7-Cl, 8-Cl C₉H₇Cl₂NO 228.07 MAO inhibition ; chlorinated
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone 7-OH C₉H₉NO₂ 163.18 Hydroxy group; potential solubility
5,6,8-Trichloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one 5-Cl, 6-Cl, 8-Cl, 4-Ph C₁₅H₁₀Cl₃NO 326.61 Trichloro; phenyl substitution
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-NH₂, 7-F C₉H₉FN₂O 180.18 Amino/fluoro dual substitution
8-Methoxy-1,2,3,4-tetrahydroquinolin-2-one 8-OCH₃ C₁₀H₁₁NO₂ 177.20 Methoxy group; electron-donating

Key Observations :

  • Chlorinated Derivatives : The 7,8-dichloro substitution enhances lipophilicity and enzyme interaction capabilities compared to hydroxy or methoxy groups .
  • Amino/Fluoro Substitution: Compounds like 6-amino-7-fluoro derivatives may serve as intermediates for further functionalization .

Biological Activity

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one (THIQ) is a bicyclic organic compound notable for its potential biological activities. Its structure includes two chlorine atoms at the 7 and 8 positions of the tetrahydroquinoline ring, which enhances its reactivity and biological activity compared to its analogs. This compound has garnered attention in pharmacological research due to its interactions with various biological targets.

  • Chemical Formula : C₉H₈Cl₂N
  • Molecular Weight : 202.08 g/mol

Biological Activities

This compound exhibits a range of biological activities:

  • Enzyme Inhibition :
    • THIQ acts as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in neurotransmitter regulation. This inhibition has implications for neurological conditions such as Alzheimer's and Parkinson's diseases .
  • Neuroprotective Effects :
    • The compound has shown potential as a neuroprotective agent by antagonizing excitatory amino acids at the NMDA receptor complex. This activity may help in treating neurotoxic damage and neurodegenerative diseases .
  • Anticancer Properties :
    • THIQ derivatives have been evaluated for their antitumor activity. Some studies report that certain tetrahydroquinoline derivatives exhibit IC50 values lower than that of Doxorubicin, indicating significant cytotoxicity against cancer cells .
  • Anti-inflammatory and Analgesic Effects :
    • Research indicates that THIQ derivatives possess anti-inflammatory properties and can act as anti-hyperalgesic agents in animal models of chronic pain .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound selectively binds to the strychnine-insensitive glycine binding site associated with the NMDA receptor complex, which is crucial for mediating excitatory neurotransmission .
  • Enzyme Interaction : By inhibiting PNMT, THIQ alters neurotransmitter levels, potentially affecting mood and cognitive functions.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:

Compound NameStructure CharacteristicsUnique Features
7-Chloro-1,2,3,4-tetrahydroquinolineContains one chlorine atomLess potent as an enzyme inhibitor compared to THIQ
6-Bromo-1,2,3,4-tetrahydroquinolineContains a bromine atomExhibits different biological activities
7-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 7Often used in neuropharmacology studies

Case Studies

Several studies have highlighted the efficacy of THIQ in various applications:

  • A study demonstrated that THIQ derivatives showed promising results in inhibiting tumor growth in vitro compared to standard chemotherapeutics like Doxorubicin .
  • Another research indicated that THIQ could significantly reduce pain responses in animal models of inflammation and neuropathic pain .

Q & A

Q. Basic

  • Storage : Under argon in sealed containers at 2–8°C to prevent oxidation .
  • Handling : Use chemical fume hoods with PPE (nitrile gloves, safety goggles) .
  • Solvent Selection : Anhydrous solvents (e.g., Sure/Seal™ THF) minimize hydrolysis during synthesis .

How do structural modifications (e.g., linker length, substituents) impact pharmacological properties?

Q. Advanced

  • Linker Optimization : 3-carbon spacers (e.g., chloropropyl derivatives 36–38 ) improve binding affinity to enzymatic targets, as shown in Scheme 2 .
  • Substituent Effects : Electron-withdrawing groups (e.g., 8-fluoro) enhance metabolic stability, while basic amines (e.g., piperidin-4-yl) improve solubility and blood-brain barrier penetration .

What analytical techniques validate the stereochemical purity of chiral derivatives?

Q. Advanced

  • Chiral HPLC : Employing columns like Chiralpak® IA/IB under isocratic conditions (e.g., 80:20 CO₂/MeOH) .
  • X-ray Crystallography : Resolves absolute configuration for critical intermediates (e.g., compound 71 ) .

How can researchers address low yields in thiophene-2-carboximidamide coupling reactions?

Q. Advanced

  • Reagent Stoichiometry : Use 1.2 equivalents of methylthioimidate hydroiodide in ethanol (24 hours, room temperature) .
  • Workup Optimization : Ethanol recrystallization removes unreacted reagents, improving yields to 56–65% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one

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